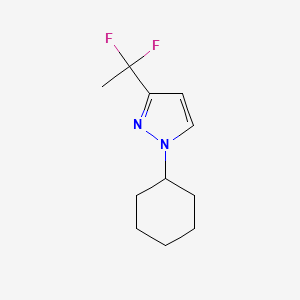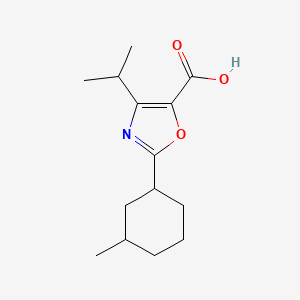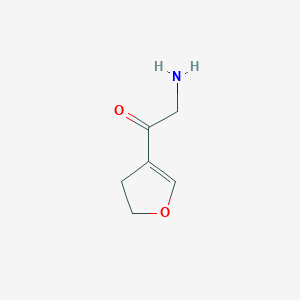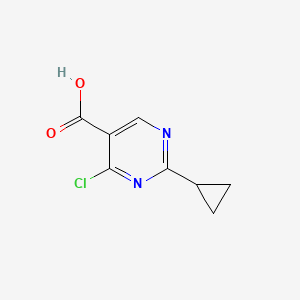![molecular formula C9H14O3 B13195331 Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-methyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and isolation to ensure the compound meets the required purity standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a building block for the development of pharmaceutical compounds.
Material Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The spirocyclic structure may also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1-oxaspiro[2.3]hexane-5-carbonitrile: Contains a nitrile group instead of a carboxylate group.
Uniqueness
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific ester group and spirocyclic structure, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-11-8(10)7-9(12-7)4-6(2)5-9/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
GKJLWHZSQVUREC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C2(O1)CC(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13195259.png)
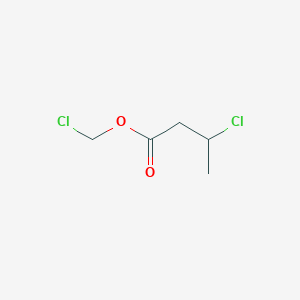
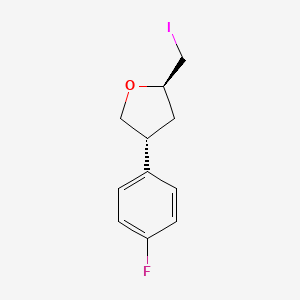
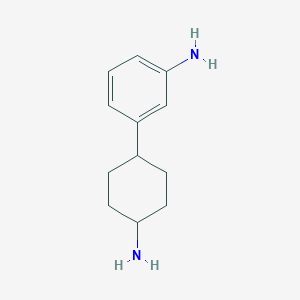

![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)

